Product packaging for 2-tert-Butyl-5-ethylphenol(Cat. No.:CAS No. 4237-25-6)

2-tert-Butyl-5-ethylphenol

Cat. No.: B1615273
CAS No.: 4237-25-6
M. Wt: 178.27 g/mol
InChI Key: NIKKCIWANYCKDL-UHFFFAOYSA-N
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Description

Overview of Substituted Phenols in Chemical Science

Substituted phenols are a class of organic compounds characterized by a hydroxyl group (-OH) attached to a benzene (B151609) ring that also bears other functional groups. These substituents can significantly alter the physical and chemical properties of the parent phenol (B47542) molecule. The nature, position, and number of these substituents influence properties such as acidity, reactivity, and solubility.

In academic research, substituted phenols are fundamental to a wide range of studies. They serve as key starting materials in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. researchgate.net Their diverse reactivity makes them valuable subjects for developing new synthetic methodologies. researchgate.net For instance, research has demonstrated the use of various substituted phenols as precursors for creating new acid dyes and their metal complexes for applications like leather dyeing. elsevier.es Furthermore, the specific arrangement of substituents on the phenolic ring can be tailored to control the outcome of chemical reactions with a high degree of regiochemical control. researchgate.net

The electronic and steric effects of the substituents are a central theme in the study of substituted phenols. Electron-donating groups, such as alkyl groups, can increase the electron density of the aromatic ring and the phenolic oxygen, influencing the compound's antioxidant properties. mdpi.com Conversely, electron-withdrawing groups can increase the acidity of the phenolic proton. The strategic placement of bulky substituents can create steric hindrance, which is a key feature of hindered phenols.

Significance of Hindered Phenols in Mechanistic Studies

Hindered phenols are a specific subclass of substituted phenols where bulky alkyl groups, most commonly tert-butyl groups, are positioned ortho to the hydroxyl group. This steric hindrance significantly influences the reactivity of the phenolic hydroxyl group, making these compounds particularly interesting for mechanistic studies. The bulky groups physically obstruct the hydroxyl group, which can slow down or prevent certain reactions that would readily occur with unhindered phenols. mdpi.com

A primary area of research for hindered phenols is in the study of antioxidant mechanisms. tandfonline.comtandfonline.com Hindered phenols are effective radical scavengers. The mechanism involves the donation of the hydrogen atom from the hydroxyl group to a free radical, which in turn generates a stable phenoxy radical. The steric hindrance provided by the bulky ortho substituents helps to stabilize this resulting radical, preventing it from participating in further unwanted reactions. mdpi.com This "firefighter" role of quenching harmful free radicals is crucial in preventing damaging chain reactions in various materials. vinatiorganics.com

The study of hindered phenols has led to a deeper understanding of the complex processes of inhibited oxidation. tandfonline.com Researchers have developed methods to investigate the intricate reaction mechanisms of these antioxidants, identifying key reactions and determining their kinetic parameters at different temperatures. tandfonline.comtandfonline.com These studies are vital for understanding how the effectiveness of hindered phenols changes under various conditions. tandfonline.comtandfonline.com

Research Trajectories for 2-tert-Butyl-5-ethylphenol and Analogues

Research involving this compound and its analogues often focuses on their synthesis and potential applications derived from their chemical structure. One significant area of investigation is their use as building blocks in the synthesis of more complex molecules. For example, 2-tert-Butyl-5-methylphenol, a closely related analogue, is a known intermediate in the production of 4,4'-thiobis(2-tert-butyl-5-methylphenol), a compound used in various industrial applications. google.comsigmaaldrich.com

The synthesis of these compounds is itself an active area of research. Studies have explored various catalytic methods to achieve efficient alkylation of phenols to produce compounds like 2-tert-butyl-5-methylphenol. google.com For instance, the use of Hβ zeolite as a catalyst in the reaction between an alkylating agent and m-cresol (B1676322) has been investigated. google.com More broadly, research into the synthesis of highly substituted phenols aims for complete regiochemical control, allowing for the precise placement of substituents on the phenol ring. researchgate.net

Furthermore, the antioxidant properties of hindered phenols like this compound continue to be a subject of study. Research on similar structures, such as 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol), highlights their application in preventing the degradation of polymers. ontosight.aichemicalbook.com The fundamental principles of how the tert-butyl group enhances antioxidant activity through steric hindrance and electronic effects are well-established and apply to this class of compounds. mdpi.com

Interactive Data Table: Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound96-70-8C12H18O178.27
2,4-di-tert-butyl-5-ethylphenol19245-41-1C16H26O234.38
2,6-di-tert-butyl-4-ethylphenol (B146436)4130-42-1C16H26O234.38
2-tert-Butyl-5-methylphenol88-60-8C11H16O164.24
4,4'-Thiobis(2-tert-butyl-5-methylphenol)96-69-5C22H30O2S358.54
2,2'-Methylenebis(6-tert-butyl-4-ethylphenol)88-24-4C25H36O2384.56

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O B1615273 2-tert-Butyl-5-ethylphenol CAS No. 4237-25-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4237-25-6

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2-tert-butyl-5-ethylphenol

InChI

InChI=1S/C12H18O/c1-5-9-6-7-10(11(13)8-9)12(2,3)4/h6-8,13H,5H2,1-4H3

InChI Key

NIKKCIWANYCKDL-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)C(C)(C)C)O

Canonical SMILES

CCC1=CC(=C(C=C1)C(C)(C)C)O

Other CAS No.

4237-25-6

Origin of Product

United States

Synthetic Methodologies for 2 Tert Butyl 5 Ethylphenol

Direct Alkylation Approaches for Phenolic Compounds

Direct alkylation represents a primary route for synthesizing substituted phenols like 2-tert-butyl-5-ethylphenol. This approach involves the direct introduction of an alkyl group, in this case, a tert-butyl group, onto the aromatic nucleus of a phenolic compound. The success of this method hinges on controlling the reaction conditions to achieve the desired regioselectivity, favoring substitution at the ortho position to the hydroxyl group.

Friedel-Crafts Alkylation Mechanisms and Regioselectivity for tert-Butylation.rsc.orgbegellhouse.com

Friedel-Crafts alkylation is a fundamental and widely employed method for attaching alkyl groups to aromatic rings. wikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism. mt.compw.live In the context of synthesizing this compound, the starting material would typically be m-ethylphenol. The tert-butylating agent, such as tert-butyl chloride or isobutylene, is activated by a Lewis acid catalyst, like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a tert-butyl carbocation or a related electrophilic species. mt.comjk-sci.com

The tert-butyl carbocation then attacks the electron-rich aromatic ring of the phenol (B47542). The hydroxyl group of the phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of m-ethylphenol, the ortho positions relative to the hydroxyl group are positions 2 and 6, and the para position is position 4. The ethyl group at position 5 also influences the regioselectivity.

The regioselectivity of the tert-butylation is a critical aspect. The bulky tert-butyl group generally favors substitution at the less sterically hindered position. nih.gov While the hydroxyl group directs to both ortho and para positions, the steric hindrance from the existing ethyl group and the hydroxyl group itself will influence the final product distribution. To obtain this compound, the reaction conditions must favor alkylation at the C-2 position. The choice of catalyst, solvent, and temperature can significantly impact the ratio of ortho, para, and di-alkylated products. jk-sci.com For instance, the use of milder catalysts and lower temperatures can sometimes enhance ortho-selectivity. jk-sci.com However, polyalkylation is a common side reaction in Friedel-Crafts alkylation because the initial alkylation product is often more reactive than the starting material. pw.liveorganic-chemistry.org

Catalytic Alkylation with Brønsted and Lewis Acids

Both Brønsted and Lewis acids are effective catalysts for the alkylation of phenols. The choice of acid catalyst can significantly influence the reaction's efficiency and the selectivity towards the desired isomer.

Ferric chloride (FeCl₃) is a moderately active Lewis acid catalyst used in Friedel-Crafts alkylation reactions. jk-sci.com It can be employed to promote the tert-butylation of phenols with alkylating agents like tert-butanol (B103910) or di-tert-butyl peroxide. nih.govrsc.org In a dual Brønsted/Lewis acid catalytic system, FeCl₃, in conjunction with a Brønsted acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can effectively catalyze the site-selective tert-butylation of phenols. nih.govrsc.org For meta-substituted phenols, such as 3-ethylphenol, this catalytic system has been shown to alkylate exclusively at the less hindered positions ortho to the phenolic group. nih.gov This selectivity is crucial for the synthesis of this compound from 3-ethylphenol. The reaction can proceed under relatively mild conditions, for example, at 50 °C in a solvent like 1,2-dichloroethane (B1671644) (DCE). nih.gov Studies have also explored the use of FeCl₃-modified montmorillonite (B579905) K10 clay as a heterogeneous catalyst for the tert-butylation of phenols, demonstrating high activity and selectivity. researchgate.net

Mesoporous molecular sieves, such as HAlMCM-41, have emerged as promising solid acid catalysts for the alkylation of phenols. These materials possess a high surface area, uniform pore size distribution, and tunable acidity, which can lead to enhanced catalytic activity and selectivity. nih.gov HAlMCM-41 has been successfully used as a catalyst for the synthesis of 2-tert-butyl-4-methylphenol (B42202) from p-cresol (B1678582) and tert-butanol or methyl tert-butyl ether. google.com In the vapor-phase tert-butylation of phenol, H-AlMCM-41 has been identified as an improved catalyst. iitm.ac.inconnectedpapers.com The catalytic performance of these materials is influenced by their silicon-to-aluminum ratio, which affects their acidity. nih.gov The shape-selective nature of these zeolitic catalysts can favor the formation of specific isomers. For instance, in the alkylation of phenol with tert-butyl alcohol, certain zeolites have shown high selectivity towards the para-isomer. acs.org

Vapor-phase alkylation offers an alternative to liquid-phase processes and can be advantageous in terms of catalyst separation and product purification. google.com In this technique, the phenolic substrate and the alkylating agent are passed over a solid acid catalyst at elevated temperatures. researchgate.netunl.edu.ar For the synthesis of ethylphenols, vapor-phase alkylation of phenol with ethanol (B145695) has been investigated using catalysts like cerium-modified HZSM-5. researchgate.netresearchgate.net This process typically yields a mixture of ortho- and para-ethylphenol. researchgate.net Similarly, the vapor-phase tert-butylation of phenol using tert-butyl alcohol over mesoporous H-AlMCM-41 has been studied, primarily yielding p-tert-butyl phenol. iitm.ac.in The development of a vapor-phase process for the synthesis of this compound would require a catalyst with high selectivity for ortho-tert-butylation of m-ethylphenol.

Alkylation with Tertiary Alcohols (e.g., tert-Butanol) and Alkylating Reagents (e.g., Di-tert-Butylperoxide).nih.govresearchgate.net

Tertiary alcohols, particularly tert-butanol, are common alkylating agents for the synthesis of tert-butylated phenols. begellhouse.comepa.govnih.gov The reaction is typically catalyzed by an acid, which protonates the hydroxyl group of the alcohol, leading to the formation of a tert-butyl carbocation after the elimination of water. academie-sciences.fr This carbocation then acts as the electrophile in the subsequent Friedel-Crafts alkylation of the phenol. academie-sciences.fr The use of tert-butanol is prevalent in both liquid-phase and vapor-phase alkylation processes. academie-sciences.friitm.ac.in

Di-tert-butyl peroxide (DTBP) can also serve as a source of tert-butyl groups for the alkylation of phenols. nih.govrsc.org In the presence of a dual Brønsted/Lewis acid catalyst system, such as FeCl₃ and an acid, DTBP can effectively tert-butylate phenolic substrates. nih.govrsc.org This method offers an alternative to the use of alkyl halides or alcohols. Additionally, copper-catalyzed cross-coupling reactions of phenols with alkylborane reagents in the presence of di-tert-butyl peroxide as an oxidant have been developed for O-alkylation, yielding alkyl aryl ethers. organic-chemistry.orgnih.gov

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis, a purification step is essential to isolate the target compound, this compound, from the crude reaction mixture which may contain unreacted starting materials, catalysts, and byproducts. rsc.org Chromatographic techniques are standard for this purpose, with silica (B1680970) gel being the most common stationary phase. rsc.orgresearchgate.net Both silica gel column chromatography and preparative thin-layer chromatography are effective methods for the purification of phenolic compounds. rsc.orgdoi.org

Silica gel chromatography is a widely used liquid-solid chromatography technique for separating organic compounds. researchgate.net The separation principle is based on the differential adsorption of the components of a mixture onto the surface of the silica gel, which is a polar stationary phase. A solvent or a mixture of solvents, known as the mobile phase or eluent, flows through the column. researchgate.net Compounds with lower polarity travel down the column faster, while more polar compounds are retained longer by the silica gel.

In the context of this compound synthesis, after the reaction is complete, the mixture can be filtered through a plug of silica gel to remove baseline impurities before being concentrated. rsc.org For more thorough purification, flash column chromatography using silica gel with a gradient of solvents, such as petroleum ether and ethyl acetate, can be employed to separate the desired product from other compounds in the mixture. researchgate.net

Preparative thin-layer chromatography (prep TLC) is a purification method that uses a larger, thicker layer of silica gel on a plate compared to analytical TLC. rochester.educhemrxiv.org This technique is particularly useful for purifying small quantities of a compound, typically up to 100 mg. rochester.educhemrxiv.org The crude sample is dissolved in a volatile solvent and applied as a thin line near the bottom of the plate. rochester.edu The plate is then developed in a chamber containing a suitable solvent system (eluent). rochester.edu

For the purification of this compound, preparative TLC has been explicitly documented as the method of choice. rsc.orgescholarship.org After the synthesis from 3-ethylphenol, the crude product was purified using this technique. rsc.org The separated bands of compounds on the plate are visualized, typically under UV light, and the band corresponding to the desired product is scraped off the plate. rochester.edu The compound is then extracted from the silica gel with a polar solvent to yield the pure product. rochester.edu

Table 2: Preparative TLC Conditions for this compound Purification

ParameterDetailsSource
Stationary Phase Silica Gel 60 F254 rsc.org
Eluent System Hexanes/Ethyl Acetate (19:1) rsc.org
Application Crude reaction mixture dissolved in a low-boiling solvent. rochester.edu
Visualization UV light (254 nm) rsc.org
Recovery Scraping of the product band and extraction from silica. rochester.edu

Mechanistic Research on 2 Tert Butyl 5 Ethylphenol S Functional Properties

Antioxidant Mechanisms and Free Radical Scavenging Pathways

2-tert-Butyl-5-ethylphenol, a member of the sterically hindered phenols class, functions as a primary antioxidant. rsc.org Its antioxidant activity is primarily attributed to the phenol (B47542) group, specifically the hydroxyl (-OH) group attached to the aromatic ring. nih.gov The core mechanism involves the donation of a hydrogen atom from this hydroxyl group to neutralize free radicals, thereby terminating the chain reactions that lead to oxidative degradation. nih.govmdpi.com

The presence of a bulky tert-butyl group at the ortho position to the hydroxyl group provides steric hindrance. nih.gov This structural feature is crucial as it stabilizes the resulting phenoxy radical formed after the hydrogen atom donation. nih.gov The stabilized phenoxy radical is less reactive and does not readily initiate new oxidation chains. The electron-donating nature of the tert-butyl and ethyl groups further enhances the electron density on the aromatic ring and the hydroxyl group, which facilitates the hydrogen donation process and stabilizes the subsequent radical. nih.govmdpi.com

The primary free radical scavenging pathway is Hydrogen Atom Transfer (HAT). nih.gov In this process, the phenolic antioxidant (ArOH) reacts with a free radical (R•), typically a peroxyl radical (ROO•) in the context of autoxidation, to form a stable phenoxy radical (ArO•) and a non-radical product (RH).

Reaction: ArOH + R• → ArO• + RH

This termination step effectively breaks the propagation cycle of oxidation. Under certain conditions, these phenoxy radicals can undergo further reactions, such as dimerization or conversion to quinone methides, which can also participate in terminating radical reactions. mdpi.commdpi.com

Inhibition of Oxidative Degradation in Polymer and Material Systems

The incorporation of this compound into polymers interrupts this degradation process. It functions as a chain-breaking antioxidant by donating its phenolic hydrogen to reactive polymer-based radicals, such as alkyl (P•) and peroxyl (POO•) radicals. This action converts the reactive radicals into stable, non-radical species and forms a sterically hindered phenoxy radical that is unable to propagate the kinetic chain.

The general mechanism in a polymer matrix can be summarized as:

Initiation: Polymer → P• (due to heat, UV light, mechanical stress)

Propagation:

P• + O₂ → POO•

POO• + PH → POOH + P•

Termination (by this compound):

POO• + ArOH → POOH + ArO•

P• + ArOH → PH + ArO•

This process significantly extends the service life and maintains the integrity of polymer products like polyolefins, polystyrenes, and elastomers. uvabsorber.com For instance, singly hindered phenols have been shown to have significant chain-stopping power in polypropylene (B1209903) oxidations. acs.org

Stabilization against Thermal and UV-Induced Degradation

Polymers are vulnerable to both thermal and ultraviolet (UV) induced degradation. chemsynergyinc.com Thermal energy can cause the homolytic cleavage of covalent bonds within the polymer backbone, generating free radicals. specialchem.com UV radiation provides the energy to excite polymer molecules and initiate photochemical reactions, also leading to radical formation and subsequent degradation, which manifests as discoloration, cracking, and embrittlement. chemsynergyinc.combasf.com

This compound, as a phenolic antioxidant, is effective in providing thermal stability. mdpi.comspecialchem.com During high-temperature processing or end-use applications, it intercepts the radicals formed through thermal decomposition, thereby preventing the chain reactions of thermal-oxidative degradation. chemsynergyinc.com The efficiency of sterically hindered phenols in providing long-term thermal stability is well-documented. specialchem.com

While its primary role is as a primary antioxidant, it contributes to UV stabilization by scavenging the free radicals generated by UV exposure. mdpi.com Often, for comprehensive protection against UV degradation, phenolic antioxidants are used in synergistic combinations with other types of UV stabilizers, such as Hindered Amine Light Stabilizers (HALS) and UV absorbers. songwon.combasf.com UV absorbers function by absorbing harmful UV radiation and dissipating it as heat, while HALS act by trapping free radicals. songwon.combasf.com The presence of this compound complements these mechanisms by terminating any radical chains that may still form, thus providing robust protection and extending the material's lifespan. chemsynergyinc.com

Formation of Quinone Methide Intermediates and their Reactivity

Under certain oxidative conditions, sterically hindered phenols like this compound can be oxidized to form reactive intermediates known as quinone methides (QMs). mdpi.comresearchgate.net The formation of a quinone methide typically occurs after the initial formation of the phenoxy radical. scispace.com Disproportionation of two phenoxy radicals can lead to the formation of the parent phenol and the corresponding quinone methide. scispace.com

For a p-alkyl substituted phenol, the reaction sequence is as follows:

Formation of Phenoxy Radical: ArOH - e⁻, -H⁺ → ArO•

Disproportionation to Quinone Methide: 2 ArO• → ArOH + Quinone Methide

These quinone methide intermediates are electrophilic Michael acceptors and are highly reactive towards nucleophiles. researchgate.netnih.gov Their reactivity is a key aspect of the subsequent chemical transformations of phenolic antioxidants. Studies on the related compound butylated hydroxytoluene (BHT) have shown that its quinone methide metabolite, 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone, readily reacts with biological nucleophiles like glutathione (B108866) and protein thiols. nih.govacs.org Similarly, the quinone methide derived from this compound would be expected to be reactive.

Kinetics of Chemical Reduction and Oxidation Processes

The effectiveness of an antioxidant is determined not only by its ability to scavenge radicals but also by the kinetics of these reactions. The rate at which this compound can donate its hydrogen atom to a free radical is a critical factor in its efficacy. Kinetic studies on phenolic acids and other phenolic antioxidants have been used to evaluate their efficiency in scavenging various radicals. researchgate.netnih.gov

The inhibition rate constant (k_inh) is a key parameter used to quantify the radical-scavenging activity of phenols. iiarjournals.orgresearchgate.net A higher k_inh value generally indicates a more rapid reaction with free radicals and thus a more effective antioxidant. The kinetics are influenced by several factors, including the structure of the phenol, the type of radical, the solvent, and the temperature. researchgate.netacs.orgresearchgate.net The steric hindrance provided by the tert-butyl group and the electronic effects of the substituents on the phenol ring influence the bond dissociation enthalpy (BDE) of the O-H bond, which in turn affects the rate of hydrogen atom transfer. researchgate.net

Degradation Pathways and Product Identification in Research Systems

The degradation of this compound during its function as an antioxidant leads to the formation of various products. The identification of these products is essential for understanding the complete mechanism of action and any potential long-term effects.

The primary degradation product is the corresponding phenoxy radical. As discussed, this radical can undergo several subsequent reactions:

Dimerization: Phenoxy radicals can couple to form C-C or C-O-C linked dimers. The oxidation of BHT, for example, can produce a phenol-type dimer (bis-BHT). iiarjournals.org

Disproportionation: This reaction yields the parent phenol and a quinone methide. scispace.com

Further Oxidation: The phenoxy radical or subsequent products can be further oxidized. For instance, BHT can be metabolized to form products like 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH). researchgate.net

Research on the degradation of other commercial phenolic antioxidants, such as Irganox 1076, has identified products like 3,5-di-tert-butyl-4-hydroxybenzaldehyde. researchgate.net Studies on the degradation of ethylene-propylene elastomers stabilized with phenolic antioxidants, including the structurally related 4,4'-Thiobis(2-tert-butyl-5-methylphenol), have shown the formation of various oxygenated products, with the distribution being influenced by the specific antioxidant's reactivity. stanford.edu

In general, the major products formed from the reactions of hindered phenols include stable phenoxy radicals and various substituted phenolic compounds. The degradation of a tert-butyl phenolic antioxidant used in rubber manufacturing, 2,6-di-tert-butylphenol (B90309) (AO701), has been shown to produce 2,5-di-tert-butylphenol (B187667) under photodegradation. mdpi.com Therefore, the degradation of this compound in research systems would likely yield a mixture of its phenoxy radical, quinone methide, and various dimers and further oxidized species, depending on the specific conditions of the system.

Investigation of Biological Activities and Molecular Interactions in in Vitro Systems

In Vitro Assays for Phenolic Compound Biological Research

The in vitro assessment of the biological activities of phenolic compounds, including 2-tert-Butyl-5-ethylphenol, presents unique challenges due to their chemical properties. These compounds are often volatile and susceptible to oxidation, which can complicate the interpretation of experimental results. nih.govnih.gov

Methodological Considerations for Studying Volatile and Oxidisable Phenols in In Vitro Systems

The volatility and potential for auto-oxidation of phenolic compounds are significant methodological hurdles in in vitro studies. nih.govnih.gov These characteristics can lead to a decrease in the effective concentration of the test compound in the assay medium over time, potentially underestimating its biological effects. nih.govnih.gov Furthermore, the degradation and oxidation of phenols can result in the formation of new products, meaning that the observed cellular effects may not be solely attributable to the parent compound. nih.govnih.govresearchgate.net For instance, studies on other phenolic compounds like trimethylhydroquinone (B50269) (TMHQ) and 2,6-di-tert-butyl-4-ethylphenol (B146436) (DTBEP) have shown that they can degrade and their degradation products can diffuse, affecting neighboring wells in multi-well plates. nih.govnih.govresearchgate.net

To address these issues, specific methodological approaches are necessary. Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to monitor the concentration of the parent phenol (B47542) and identify any degradation products throughout the incubation period. nih.govnih.gov The use of gas-permeable or non-permeable plastic seals on culture plates can help to minimize both the evaporation of volatile phenols and their cross-contamination between wells. nih.govnih.govresearchgate.net While both types of seals can effectively prevent diffusion, gas non-permeable seals are more effective at reducing oxidation. nih.govresearchgate.net

Addressing Cross-Contamination and Degradation in High-Throughput Screening of Phenolic Compounds

To mitigate these challenges in HTS, it is crucial to implement strategies that prevent cross-contamination and account for compound degradation. The use of specialized plate seals, as mentioned earlier, is a key strategy. nih.govnih.govresearchgate.net Additionally, careful experimental design, such as leaving empty wells between different treatment groups, can help to minimize the impact of diffusion. Repeating primary assays and using orthogonal assays with fresh compound material can help validate initial findings and rule out false hits caused by impurities or degradation. evotec.com

Molecular Targets and Cellular Pathways Affected by Phenolic Compounds

Phenolic compounds, as a broad class, are known to interact with a multitude of molecular targets and influence various cellular pathways, leading to a range of biological effects. nih.govfrontiersin.org While specific data on this compound is limited, the general activities of related phenolic and alkylphenol compounds provide insights into its potential biological interactions.

Phenolic compounds can modulate signaling pathways by interacting with proteins through non-covalent bonds like hydrogen bonds and hydrophobic interactions. encyclopedia.pub Their oxidation products, quinones, can form covalent bonds with proteins. encyclopedia.pub Key pathways influenced by phenolic compounds include:

Oxidative Stress Response: Many phenolic compounds can induce an oxidative stress response in cells. frontiersin.org This can involve the generation of reactive oxygen species (ROS). frontiersin.org In response, cells may activate antioxidant defense systems. nih.gov

Inflammatory Pathways: Phenolic compounds are well-documented for their anti-inflammatory effects. mdpi.comnih.gov They can modulate inflammatory responses by inhibiting pro-inflammatory mediators and affecting transcription factors like NF-κB. nih.govtandfonline.com For example, some phenolic compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. nih.gov

Cell Proliferation and Apoptosis: Certain phenolic compounds can inhibit cell proliferation by affecting signaling pathways such as the Erk1/2, CDK, and PI3K/Akt pathways. nih.gov They can also induce apoptosis (programmed cell death) through both extrinsic and intrinsic pathways. benthamscience.com This can involve the regulation of apoptotic and anti-apoptotic proteins like Bax and Bcl-2. benthamscience.com

Enzyme Inhibition: Phenolic compounds can act as inhibitors of various enzymes. iipseries.org For instance, some have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the survival of both prokaryotic and eukaryotic cells. eco-vector.com

Alkylphenols, a subgroup to which this compound belongs, have been shown to act as endocrine disruptors, mimicking the effects of estrogen. nih.govbcpp.org They have been found to increase the replication rates of estrogen-dependent breast cancer cells in vitro. bcpp.org Some alkylphenols can also modulate cytokine expression in immune cells. plos.org

Table 1: Potential Molecular Targets and Cellular Pathways of Phenolic Compounds

Biological ProcessMolecular Targets/PathwaysPotential Effects
Oxidative Stress Reactive Oxygen Species (ROS) generation, Antioxidant enzymes (e.g., SOD, GPX) nih.govInduction of oxidative stress, activation of antioxidant defense mechanisms nih.govfrontiersin.org
Inflammation NF-κB, COX enzymes, Pro-inflammatory cytokines (e.g., IL-6, IL-8) nih.govnih.govInhibition of pro-inflammatory mediators, downregulation of inflammatory gene expression nih.govnih.gov
Cell Cycle & Apoptosis Erk1/2, CDK, PI3K/Akt pathways, Bax, Bcl-2 nih.govbenthamscience.comInhibition of cell proliferation, induction of apoptosis nih.govbenthamscience.com
Enzyme Activity Dihydrofolate reductase (DHFR) eco-vector.comInhibition of enzyme function eco-vector.com
Endocrine System Estrogen receptors bcpp.orgMimicking of estrogenic effects bcpp.org
Immune Response Cytokine expression (e.g., Type I IFNs, IL-10, TNF-α) plos.orgModulation of immune cell function plos.org

This table is generated based on data from related phenolic and alkylphenol compounds and represents potential activities.

Mechanistic Studies on In Vitro Anti-inflammatory and Antimicrobial Properties of Related Phenolic Compounds

Anti-inflammatory Mechanisms:

Phenolic compounds exert their anti-inflammatory effects through various in vitro mechanisms. mdpi.com A key mechanism is the inhibition of pro-inflammatory mediators. tandfonline.com This can occur at both the protein and gene expression levels. nih.gov For example, some phenolic compounds have been shown to reduce the overproduction of cytokines like Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Monocyte Chemoattractant Protein-1 (MCP-1) in inflamed intestinal epithelial cells. nih.gov This downregulation can happen through post-transcriptional regulatory mechanisms. nih.gov

Another important anti-inflammatory pathway involves the nuclear factor-κB (NF-κB) signaling pathway. nih.gov NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation. nih.gov Some phenolic compounds can inhibit the activation of NF-κB, thereby suppressing the production of pro-inflammatory molecules. nih.gov Furthermore, phenolic compounds can interfere with the arachidonic acid metabolism pathway, which is responsible for producing inflammatory lipid mediators. nih.gov

Antimicrobial Mechanisms:

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt microbial cell structures and interfere with essential metabolic processes. mdpi.com One of the primary mechanisms is the disruption of the cell membrane's permeability. iipseries.orgresearchgate.net The hydrophobic nature of many phenolic compounds allows them to interact with the lipids in the cell membrane, leading to leakage of intracellular components and ultimately cell death. iipseries.org

Phenolic compounds can also inhibit the activity of microbial enzymes, including those involved in energy production and the synthesis of structural components. researchgate.netnih.gov They can also interfere with nucleic acid synthesis. nih.gov Some studies have shown that Gram-positive bacteria are more susceptible to the action of phenolic compounds than Gram-negative bacteria. iipseries.org Additionally, some phenolic compounds can inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. researchgate.net

For instance, studies on various phenolic compounds have demonstrated their ability to inhibit the growth of bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. iipseries.orgnih.gov

Research on Molecular Mechanisms of Mitigating Oxidative Damage

Phenolic compounds are widely recognized for their antioxidant properties and their ability to mitigate oxidative damage through various molecular mechanisms. encyclopedia.pubmdpi.com These mechanisms are primarily linked to their capacity to act as hydrogen or electron donors, thereby neutralizing free radicals. encyclopedia.pub

The primary ways phenolic compounds combat oxidative damage include:

Direct Scavenging of Reactive Oxygen Species (ROS): Phenolic compounds can directly scavenge a wide range of ROS, including superoxide (B77818), peroxide, hydroxyl radicals, and nitric oxide. encyclopedia.pubmdpi.comnih.gov This ability is largely due to their chemical structure, which allows them to donate a hydrogen atom from their hydroxyl groups to a free radical, thus stabilizing the radical and preventing it from causing further damage. nih.gov

Activation of Endogenous Antioxidant Enzymes: Phenolic compounds can enhance the body's own antioxidant defenses by activating endogenous antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPX). nih.govmdpi.com This provides a more sustained protection against oxidative stress.

Inhibition of Lipid Peroxidation: By scavenging free radicals, phenolic compounds can effectively inhibit lipid peroxidation, a process where free radicals attack lipids in cell membranes, leading to cell damage. mdpi.com

Chelation of Transition Metals: Some phenolic compounds can chelate transition metal ions like iron (Fe²⁺/Fe³⁺) and copper. encyclopedia.pubnih.gov These metals can act as pro-oxidants by catalyzing the formation of highly reactive hydroxyl radicals through the Fenton reaction. By binding to these metals, phenolic compounds prevent them from participating in these damaging reactions. encyclopedia.pubnih.gov

Modulation of Oxidative Stress-Related Pathways: Phenolic compounds can influence signaling pathways involved in the cellular response to oxidative stress. mdpi.com This includes the modulation of transcription factors that regulate the expression of antioxidant genes. nih.gov

Protection of Cellular Components: By reducing oxidative stress, phenolic compounds help protect vital cellular components like DNA and proteins from oxidative damage, thereby preventing mutations and protein denaturation. mdpi.com

Computational Chemistry and Modeling of 2 Tert Butyl 5 Ethylphenol

Molecular Orbital Theory and Electronic Structure Calculations

Molecular orbital (MO) theory is fundamental to understanding the electronic characteristics of 2-tert-butyl-5-ethylphenol. The distribution and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of a molecule's reactivity. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO gap is an indicator of molecular stability. iiarjournals.org

The electronic structure of substituted phenols is significantly influenced by their constituent groups. The hydroxyl (-OH) group and the alkyl substituents (tert-butyl and ethyl) are electron-donating. The tert-butyl group, in particular, enhances the electron density on the aromatic ring and the hydroxyl group through an inductive effect. mdpi.com This increased electron density, especially at the ortho and para positions relative to the hydroxyl group, influences the molecule's reactivity, particularly its antioxidant properties.

Computational studies on similar phenolic compounds provide insight into the likely electronic parameters of this compound. For instance, Density Functional Theory (DFT) calculations have been used to determine the HOMO and LUMO energies of various phenolic antioxidants. iiarjournals.org While specific data for this compound is not prevalent in literature, the values for structurally related compounds offer a comparative basis. For example, calculations on butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) show how the arrangement of tert-butyl groups affects these orbital energies. iiarjournals.org

Table 1: Calculated Quantum Chemical Parameters for Related Phenolic Antioxidants Calculations performed using DFT (B3LYP/6-31G)*

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
2-tert-Butyl-4-methoxyphenol (BHA)-8.77-4.434.34
2,6-Di-tert-butyl-4-methylphenol (BHT)-9.00-4.324.68
2,4,6-Tri-tert-butylphenol (TBP)-9.05-4.264.79

Source: Adapted from In Vivo, 2021. iiarjournals.org

These calculations illustrate that molecules with smaller HOMO-LUMO gaps are generally more reactive. iiarjournals.org The data suggests that the electronic properties of this compound would be similarly influenced by its substitution pattern.

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of molecules. By calculating various electronic properties and reactivity descriptors, DFT can offer a quantitative understanding of a molecule's chemical behavior. These descriptors are derived from the conceptual framework of DFT and include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Chemical Potential (μ): Measures the escaping tendency of an electron from an equilibrium system.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer.

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

DFT calculations on a range of volatile organic compounds have demonstrated the utility of these parameters in rationalizing chemical reactivity patterns. chemrxiv.org For phenolic compounds, DFT has been employed to investigate gas-phase thermochemical properties, such as enthalpies of formation and bond dissociation enthalpies, which are crucial for predicting their antioxidant activity. researchgate.net

For instance, a study on various tri-substituted phenols used the B3LYP and ωB97X-D functionals to compute these properties. researchgate.net Although this compound was not in the studied set, the methodology is directly applicable. The O–H bond dissociation enthalpy (BDE) is a key parameter for antioxidant potential, as a lower BDE indicates easier hydrogen atom donation to neutralize free radicals.

Table 2: DFT-Calculated Global Reactivity Parameters for a Model VOC (Indole) Calculations performed at the B3LYP/6-31+G(d,p) level of theory. While not a phenol (B47542), this data illustrates the types of reactivity descriptors that can be calculated.

ParameterValue (eV)
HOMO Energy-5.74
LUMO Energy-0.21
Chemical Potential (μ)-2.97
Chemical Hardness (η)5.53
Global Electrophilicity (ω)0.80

Source: Adapted from ChemRxiv, 2023. chemrxiv.org

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For substituted phenols, a key reaction is their synthesis via Friedel-Crafts alkylation.

A computational study on the tert-butylation of phenol over an H-β zeolite catalyst, using an ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, explored two possible reaction pathways: a stepwise mechanism and a concerted mechanism. researchgate.net

Stepwise Mechanism: Involves the initial formation of a tert-butyl carbenium ion from the dehydration of a tert-butyl alcohol, followed by the electrophilic attack of this ion on the phenol ring. researchgate.net

Concerted Mechanism: Involves a single transition state where the C-O bond of the alcohol is breaking as the new C-C bond with the phenol ring is forming. researchgate.net

The calculations, performed at the ONIOM2 (B3LYP/6-31G(d,p):UFF) level, revealed that the tert-butylation of phenol preferentially proceeds through the concerted mechanism, which has a lower activation barrier. researchgate.net This type of detailed mechanistic insight is crucial for optimizing reaction conditions to favor the formation of desired products like this compound.

Furthermore, DFT calculations can be used to assess the thermodynamics of key reaction steps. For example, the free energy required for the formation of a tert-butyl cation from tert-butyl alcohol, a key intermediate in the stepwise pathway, has been computed to be significantly high, lending further support to the favorability of a concerted pathway in certain catalytic systems. chemrxiv.org

Table 3: Calculated Activation Barriers for Phenol Tert-Butylation Calculations performed using the ONIOM2 (B3LYP/6-31G(d,p):UFF) method.

Reaction PathwayPosition of AttackActivation Barrier (kJ/mol)
Concerted4-position120.9
Stepwise4-position166.8

Source: Adapted from ResearchGate, 2013. researchgate.net

These studies on the fundamental reaction of phenol alkylation provide a robust framework for understanding the synthesis of more complex derivatives like this compound.

Modeling of Intermolecular Interactions and Stabilization Effects

The physical properties and solid-state structure of this compound are governed by intermolecular interactions, primarily hydrogen bonding involving the phenolic hydroxyl group and weaker van der Waals forces. Computational modeling can predict and analyze these interactions, offering insights into crystal packing and stabilization effects.

DFT has been used for the geometric optimization and energy calculation of related isomers like 2-tert-butyl-5-methylphenol. acs.org Such studies can explain phenomena like the spontaneous incorporation of water molecules into a crystal lattice to form a hydrate, based on the lower energy configuration of the hydrated form. acs.org

Modeling these non-covalent interactions is critical for understanding the solid-state behavior of this compound and for predicting its physical properties, such as melting point and solubility.

Advanced Analytical Methodologies for 2 Tert Butyl 5 Ethylphenol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for isolating 2-tert-Butyl-5-ethylphenol from complex samples and quantifying its concentration. The choice of technique often depends on the sample matrix and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated from other components in the sample based on its boiling point and interaction with the stationary phase of a capillary column. Following separation, the mass spectrometer fragments the molecule and detects the resulting ions, providing a unique mass spectrum that serves as a molecular fingerprint.

GC-MS methods, often employing nonpolar columns like those with a 5% phenylmethylpolysiloxane stationary phase, are optimized for the analysis of alkylphenols. oiv.int The International Organisation of Vine and Wine (OIV) has established standardized GC-MS procedures for determining various alkylphenols in wine, which can be adapted for this compound. oiv.intoiv.int These methods detail specific parameters for the injector, column, temperature program, and mass spectrometer settings to ensure reliable detection and quantification. oiv.int For instance, using a splitless injection mode ensures that a higher amount of the analyte reaches the column, increasing sensitivity. oiv.int

Table 1: Typical GC-MS Parameters for Alkylphenol Analysis

ParameterTypical SettingReference
Column5% Phenylmethylpolysiloxane (e.g., 5MS), 30 m x 0.25 mm x 0.25 µm oiv.int
Injector Temperature260 °C oiv.int
Injection ModeSplitless oiv.int
Carrier GasHelium at 1 mL/min oiv.int
Oven ProgramInitial 50°C, ramp at 10 °C/min to 300 °C, hold for 3 min oiv.int
MS (B15284909) Source Temperature250 °C oiv.int
MS Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan oiv.int

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative to GC-MS, particularly for compounds that are less volatile or thermally labile. Ultra-High-Performance Liquid Chromatography (UPLC) systems, which use smaller particle-size columns, offer faster analysis times and improved resolution compared to conventional HPLC. sielc.com When coupled with tandem mass spectrometry (MS/MS) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, this technique provides high selectivity and sensitivity.

UPLC-Q-TOF/MS has been utilized for the determination of related phenolic antioxidants. xynu.edu.cn The Q-TOF analyzer's high mass accuracy allows for the confident identification of compounds based on their exact mass. lcms.cz In studies of extractables and leachables from polymeric materials, LC/Q-TOF methods have been developed to identify a wide range of additives, including various substituted phenols. lcms.cz Such methods typically use a reversed-phase column (e.g., C18) with a water/acetonitrile or water/methanol mobile phase gradient. sielc.comlcms.cz

Table 2: Example UPLC-Q-TOF/MS Parameters for Analysis of Phenolic Compounds

ParameterTypical SettingReference
ColumnWaters ACQUITY UPLC BEH C18 (e.g., 2.1 mm x 50 mm, 1.7 µm) xynu.edu.cn
Mobile PhaseA: Water with 2.5mM Ammonium Formate & 0.05% Formic Acid B: Methanol with 2.5mM Ammonium Formate & 0.05% Formic Acid lcms.cz
Flow Rate0.35 mL/min lcms.cz
MS SourceElectrospray Ionization (ESI) lcms.cz
PolarityPositive or Negative Ion Mode lcms.cz
Mass Range40-1700 m/z lcms.cz
Acquisition ModeAuto MS/MS (Data-Dependent Acquisition) lcms.cz

Comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) offers exceptionally high separation power, making it ideal for analyzing highly complex samples. plos.org In GC×GC, the sample undergoes two distinct chromatographic separations using two different columns connected by a modulator. plos.org This results in significantly increased peak capacity and resolution of co-eluting compounds, which is a common challenge in the analysis of environmental or biological samples containing numerous isomers of phenolic compounds. plos.orggcms.cz

The fast acquisition speed of the TOFMS is essential to capture the very narrow peaks (often <100 ms wide) that elute from the second-dimension column. gcms.cz This technique has been successfully applied to detect endocrine-disrupting compounds and other trace contaminants in water samples. gcms.cz While specific studies on this compound using GCxGC-TOFMS are not prevalent, the methodology is highly suited for its detection and differentiation from other alkylphenols in complex matrices like environmental water or food samples. spectroscopyonline.com

Table 3: Principles and Advantages of GC×GC-TOFMS for Phenolic Compound Analysis

FeatureDescriptionReference
Enhanced ResolutionUtilizes two columns with different selectivity (e.g., nonpolar x mid-polar) to separate compounds that would co-elute in a single-dimension separation. plos.org
Increased Peak CapacityThe entire sample is subjected to two separations, vastly increasing the number of compounds that can be resolved in a single run. gcms.cz
Structured ChromatogramsCompounds of the same chemical class often appear in ordered patterns (e.g., bands) in the 2D chromatogram, aiding in identification. spectroscopyonline.com
Enhanced SensitivityThe cryogenic modulator focuses fractions of the eluent from the first column before they are rapidly injected into the second, leading to taller, narrower peaks and improved signal-to-noise ratios. spectroscopyonline.com
Fast Mass AnalysisTOFMS provides full-spectrum data at very high acquisition rates (e.g., up to 500 spectra/sec), which is necessary to accurately define the sharp peaks from the second dimension. gcms.cz

Spectroscopic Methods for Structural Elucidation and Characterization

While chromatography separates the compound, spectroscopy provides the definitive structural information needed for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the molecular structure of organic compounds. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. In the case of this compound, NMR spectra confirm the substitution pattern on the aromatic ring and the nature of the alkyl groups.

Research findings have reported specific chemical shifts for this compound. rsc.org Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can further establish connectivity within the molecule, confirming which protons are coupled to each other and which protons are attached to which carbons, providing definitive structural proof. e-bookshelf.de

Table 4: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

NucleusChemical Shift (δ ppm)Multiplicity / Coupling Constant (J)AssignmentReference
¹H NMR6.99d, J = 1.8 HzAromatic H rsc.org
¹H NMR6.70dd, J = 7.8, 1.8 HzAromatic H rsc.org
¹H NMR6.58d, J = 7.8 HzAromatic H rsc.org
¹H NMR4.68sPhenolic OH rsc.org
¹H NMR2.55q, J = 7.8 Hz-CH₂-CH₃ rsc.org
¹H NMR1.40s-C(CH₃)₃ rsc.org
¹H NMR1.18t, J = 7.8 Hz-CH₂-CH₃ rsc.org
¹³C NMR152.1C-OH rsc.org
¹³C NMR138.8Aromatic C rsc.org
¹³C NMR137.9Aromatic C rsc.org
¹³C NMR122.9Aromatic C rsc.org
¹³C NMR119.5Aromatic C rsc.org
¹³C NMR116.1Aromatic C rsc.org
¹³C NMR34.4-C(CH₃)₃ rsc.org
¹³C NMR29.6-C(CH₃)₃ rsc.org
¹³C NMR29.0-CH₂-CH₃ rsc.org
¹³C NMR15.8-CH₂-CH₃ rsc.org

High-Resolution Accurate Mass Spectrometry (HRAMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within 5 parts per million (ppm) of the theoretical mass. researchgate.net This precision allows for the determination of the elemental formula of a compound, which is a critical piece of information for identification. HRAMS is particularly valuable in non-targeted screening, where unknown compounds are being identified. nih.gov

Instruments like Q-TOF and Orbitrap are commonly used for HRAMS analysis. researchgate.netnih.gov For this compound, HRAMS can confirm its elemental composition (C₁₂H₁₈O) by measuring the mass of its molecular ion with high accuracy. In one study, the deprotonated molecule [M-H]⁻ was analyzed, and the experimentally measured mass was found to be in excellent agreement with the calculated mass. rsc.org This level of certainty is crucial for distinguishing between isomers that have the same nominal mass but different elemental compositions or for confirming the identity of a compound in a complex matrix without a reference standard. lcms.cz

Table 5: High-Resolution Accurate Mass Spectrometry Data for this compound

IonElemental FormulaCalculated m/zFound m/zReference
[M-H]⁻C₁₂H₁₇O177.1285177.1293 rsc.org

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

In the study of this compound, its molecular structure has been unequivocally confirmed through the use of SCXRD. rsc.orgrsc.orgrsc.orgsemanticscholar.orgnih.gov The crystallographic data, which includes parameters such as the crystal system, space group, and unit cell dimensions, are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number CCDC 2045362. rsc.orgsemanticscholar.orgrsc.org This information is crucial for understanding the solid-state packing of the molecule and the nature of its intermolecular interactions.

Table 1: SCXRD Data Availability for this compound

Parameter Availability Source
Deposition Number CCDC 2045362 rsc.orgsemanticscholar.orgrsc.org
Confirmation Structure unambiguously confirmed by SCXRD rsc.orgrsc.org

| Detailed Data | Available in the Electronic Supplementary Information of the cited publication | rsc.orgrsc.orgsemanticscholar.org |

Thermal Analysis Techniques for Stability Studies

Thermal analysis techniques are instrumental in evaluating the stability of chemical compounds under controlled temperature programs. These methods measure changes in the physical and chemical properties of a substance as it is heated or cooled.

Thermogravimetry (TG) and Derivative Thermogravimetry (DTG)

Thermogravimetry (TG) continuously measures the mass of a sample as a function of temperature or time. nih.gov This technique is highly effective for determining the thermal stability and decomposition profile of a compound. The resulting data, often presented as a TG curve, shows the temperature ranges where mass loss occurs. Derivative Thermogravimetry (DTG) is the first derivative of the TG curve, and it highlights the temperatures at which the rate of mass loss is at its maximum. dntb.gov.ua

While TG and DTG are standard methods for assessing the thermal stability of phenolic antioxidants, a review of the available scientific literature did not yield specific thermogravimetric data for this compound.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are techniques that measure the difference in heat flow (DSC) or temperature (DTA) between a sample and an inert reference material as they are subjected to a controlled temperature program. These methods are used to detect thermal events such as melting, crystallization, and glass transitions. The resulting DSC or DTA curve provides information on the temperatures and enthalpies of these phase changes.

Although DSC and DTA are widely used to characterize hindered phenols, specific research findings detailing the thermal transitions of this compound using these techniques were not found in the searched literature.

Spectrophotometric Assays for Antioxidant Activity Assessment

Spectrophotometric assays are commonly employed to evaluate the antioxidant capacity of chemical compounds. These methods are typically based on the ability of an antioxidant to scavenge free radicals or inhibit oxidation processes, leading to a measurable change in absorbance.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common and straightforward methods for determining the free radical scavenging activity of a compound. The methodology involves a stable free radical, 2,2-Diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color in solution. When an antioxidant compound donates a hydrogen atom to the DPPH radical, it becomes reduced to the pale yellow hydrazine, causing a decrease in absorbance at approximately 517 nm. The effectiveness of the antioxidant is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Despite the widespread use of this assay for evaluating phenolic antioxidants, specific research data quantifying the DPPH radical scavenging activity of this compound, such as an IC50 value, were not identified in the reviewed scientific literature.

Rancimat Test for Oxidative Stability

The Rancimat test is an accelerated oxidation method used to determine the oxidative stability of fats, oils, and other organic materials. semanticscholar.org The test works by exposing a sample to a stream of air at an elevated temperature (e.g., 110°C), which accelerates the oxidation process. semanticscholar.org During oxidation, volatile acidic compounds are formed, which are then transferred by the air stream into a measuring vessel containing distilled water. The instrument continuously measures the conductivity of this water. A sharp increase in conductivity marks the end of the induction period, which is the time until the rapid onset of oxidation. semanticscholar.org A longer induction period indicates higher oxidative stability.

While the Rancimat method is a standard procedure for assessing the efficacy of antioxidants in preventing lipid oxidation, specific studies reporting the induction period or protection factor for substrates stabilized with this compound were not located in the searched literature.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
2,2-Diphenyl-1-picrylhydrazyl (DPPH)

Future Research Directions for 2 Tert Butyl 5 Ethylphenol

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Traditional synthesis of alkylphenols, such as 2-tert-butyl-5-ethylphenol, often relies on Friedel-Crafts alkylation, which can involve harsh conditions and environmentally challenging catalysts and solvents. inderscience.com Future research is increasingly focused on developing novel and sustainable synthetic routes that align with the principles of green chemistry.

A significant research thrust is the move towards solvent-free reaction conditions and the use of renewable raw materials. inderscience.comchembroad.com For instance, methodologies are being developed that replace conventional phenol (B47542) sources with renewable alternatives like cardanol, a major constituent of cashew nut shell liquid (CNSL). inderscience.comresearchgate.net These processes aim to minimize waste and reduce reliance on fossil fuels. chembroad.com The alkylation of these bio-based phenols using green chemical principles, such as avoiding hazardous solvents like chloroform, represents a key area of investigation. inderscience.com

Another promising avenue is the development and optimization of heterogeneous solid acid catalysts, which offer advantages in terms of reusability, reduced corrosion, and easier product separation compared to traditional homogeneous catalysts. researchgate.netresearchgate.net Research into catalysts for the tert-butylation of phenols is extensive, with materials like zeolites (e.g., H-β), ion-exchange resins (e.g., Amberlyst-15), and deep eutectic solvents (DES) showing significant potential. researchgate.netresearchgate.netresearchgate.netresearchgate.net Future work will likely focus on tailoring the properties of these catalysts, such as the acid site strength and pore structure of zeolites, to improve reaction efficiency and, crucially, the selectivity for specific isomers like this compound, thereby minimizing the formation of by-products. researchgate.netgoogle.com

The table below summarizes emerging sustainable approaches for alkylphenol synthesis.

Synthetic ApproachKey FeaturesResearch FocusRelevant Compounds
Green Friedel-Crafts Alkylation Use of renewable feedstocks; solvent-free conditions. inderscience.comscispace.comReplacing petroleum-based phenols with bio-phenols like cardanol. inderscience.comCardanol, tert-Butyl chloride inderscienceonline.com
Heterogeneous Catalysis Recyclable solid acid catalysts; improved selectivity. researchgate.netresearchgate.netOptimizing zeolite and deep eutectic solvent catalysts for higher conversion and specific isomer yield. researchgate.netresearchgate.netPhenol, tert-Butyl alcohol researchgate.net
Process Optimization Avoiding isomer formation through strategic reaction sequencing. google.comDeveloping multi-step syntheses that leverage steric hindrance to control regioselectivity. google.comPhenol, 1,2-Epoxycyclohexane google.com

Advanced Investigations into Structure-Activity Relationships for Targeted Applications

Understanding the relationship between the molecular structure of this compound and its functional properties is critical for designing new molecules with enhanced or targeted activities. Future research will delve deeper into these structure-activity relationships (SAR), particularly concerning its primary role as an antioxidant and its potential biological interactions.

As a hindered phenolic antioxidant, its efficacy is influenced by several structural factors. Studies on related compounds show that the stability of the resulting phenoxyl radical, the number of hydrogen atoms that can be donated, and the steric environment around the hydroxyl group are all critical. researchgate.netsemanticscholar.org For this compound, the ortho-tert-butyl group provides steric hindrance that contributes to the stability of the radical, a key feature of its antioxidant function. Advanced SAR studies will aim to quantify how modifications to the alkyl substituents (e.g., changing the ethyl group at position 5) impact antioxidant potency, potentially leading to the design of more effective stabilizers. researchgate.net

Beyond antioxidant activity, the SAR of substituted phenols is being investigated for specific biological applications. For example, research into the endocrine-disrupting potential of alkylphenols has shown that the substitution pattern on the phenol ring is a key determinant of interaction with receptors like the estrogen receptor. nih.gov While 4-tert-butylphenol (B1678320) has been identified as a potential endocrine disruptor, the specific activity of the 2-tert-butyl-5-ethyl isomer requires more targeted investigation. nih.gov Furthermore, SAR studies are crucial in drug discovery, as demonstrated by the development of CFTR potentiators for cystic fibrosis, where N-(2,4-di-tert-butyl-5-hydroxyphenyl) derivatives were optimized for potency and pharmacokinetic properties. acs.org Such studies provide a framework for exploring the potential of this compound derivatives in therapeutic contexts, such as the gastroprotective effects observed with related Schiff base compounds. plos.org

Property/ApplicationKey Structural DeterminantsResearch Objective
Antioxidant Activity Steric hindrance from ortho-substituents; stability of the phenoxyl radical. researchgate.netsemanticscholar.orgTo design more potent and stable antioxidants for industrial applications.
Endocrine Activity Position and nature of alkyl groups on the phenol ring. nih.govTo assess the potential for receptor binding and endocrine disruption.
Cytotoxicity Radical scavenging activity and inhibition rate constant (k_inh). researchgate.netTo understand mechanisms of toxicity and develop safer alternatives.
Therapeutic Potential Specific substituent patterns influencing target binding and pharmacokinetics. acs.orgTo explore derivatives for applications in drug discovery, such as CFTR modulation or gastroprotection. acs.orgplos.org

Development of Predictive Computational Models for Functional Properties

Computational modeling is becoming an indispensable tool in chemical research, offering a rapid and cost-effective means to predict the properties and behavior of molecules like this compound. Future research will focus on developing and refining predictive models to forecast a range of functional properties, from physicochemical characteristics to biological activity and reaction mechanisms.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are at the forefront of this effort. These models establish mathematical relationships between a compound's structural or physicochemical descriptors and its activity or property. For substituted phenols, QSAR models have been successfully developed to predict toxicity, skin irritation potential, and estrogenic activity. nih.govoup.comajrconline.org For instance, models have used descriptors like the logarithm of the octanol/water partition coefficient (logP), molecular volume, and quantum chemical parameters (e.g., HOMO and LUMO energies) to predict biological endpoints. nih.govoup.com Future work will involve expanding these models to be more predictive for a wider range of phenols and endpoints, including the specific antioxidant efficacy of this compound. QSPR models are also being used to predict fundamental properties like aqueous solubility. acs.org

Beyond QSAR, more complex computational methods are being employed to provide mechanistic insights. For example, the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method has been used to study the reaction mechanisms of phenol alkylation over zeolite catalysts, helping to determine whether a reaction proceeds through a stepwise or concerted pathway and predicting the activation barriers for forming different isomers. researchgate.net Similarly, ab initio molecular dynamics (AIMD) simulations can model the behavior and stability of reaction intermediates under process conditions. acs.org The development of these advanced models will be crucial for optimizing synthetic routes and understanding the degradation pathways of this compound.

Modeling ApproachPredicted Property / ApplicationKey Descriptors / Method
QSAR/QSPR Toxicity, skin irritation, endocrine activity, solubility. nih.govoup.comajrconline.orgLogP, molecular volume, HOMO/LUMO energies, GETAWAY descriptors. nih.govoup.comajrconline.org
ONIOM Reaction mechanisms and activation energies in catalysis. researchgate.netHybrid quantum mechanics/molecular mechanics (QM/MM) calculations. researchgate.net
AIMD Simulations Stability and dynamics of reaction intermediates. acs.orgFirst-principles molecular dynamics simulations. acs.org

Emerging Analytical Techniques for Trace Analysis and Mechanistic Insights

The ability to detect and quantify this compound in complex matrices and to probe its reaction mechanisms is essential for quality control, environmental monitoring, and fundamental research. Future research will leverage emerging analytical techniques that offer higher sensitivity, greater specificity, and deeper mechanistic understanding.

Advanced chromatographic techniques are central to this effort. While gas chromatography-mass spectrometry (GC-MS) is a well-established tool for analyzing phenols, diva-portal.orgdtu.dk more advanced configurations like comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC-TOFMS) are being used for non-targeted analysis of complex samples, such as groundwater potentially contaminated with fuel metabolites. mdpi.com For less volatile or thermally labile derivatives, liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is becoming increasingly important. dtu.dk These high-resolution techniques are critical for identifying unknown transformation products and for trace-level detection in environmental and biological samples. dtu.dkmdpi.com

Innovations in sample preparation are also key to improving analytical performance. Methods are being developed to efficiently extract and concentrate analytes from complex matrices while minimizing interference. Dispersive liquid-liquid microextraction (DLLME) is an emerging technique that offers high enrichment factors and is being applied to the analysis of phenolic compounds. unige.ch For biological samples like blood, specialized solid-phase extraction (SPE) materials are being evaluated to effectively remove lipids and other interferences. diva-portal.org

To gain deeper mechanistic insights, specialized techniques are being employed. For example, electron paramagnetic resonance (EPR) spectroscopy can be used to directly detect and characterize the transient radical species formed during the antioxidant action of phenols or their degradation, providing direct evidence of reaction mechanisms. mdpi.com The combination of these advanced analytical platforms will be instrumental in building a comprehensive understanding of the lifecycle and function of this compound.

Analytical TechniqueApplicationKey Advantages
GC×GC-TOFMS Non-targeted screening of complex environmental samples. mdpi.comEnhanced separation power and mass accuracy for identifying unknown compounds.
LC-HRMS Analysis of less volatile or thermally labile derivatives; trace analysis. dtu.dkSuitable for a wider range of compounds; high sensitivity and specificity.
DLLME Sample preparation and pre-concentration. unige.chHigh enrichment factor, fast, low solvent consumption.
EPR Spectroscopy Mechanistic studies of radical reactions. mdpi.comDirect detection and characterization of transient radical intermediates.

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